1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine

Physicochemical profiling Lipophilicity Drug-likeness

This 5-chloro-2-methylphenyl-cyclopropylsulfonyl piperazine offers a distinct physicochemical profile (XLogP3 2.7, TPSA 49 Ų, HBD=0) versus higher-logP phenyl/mesitylsulfonyl analogs. The cyclopropylsulfonyl group restricts rotatable bonds to 3, reducing entropic penalty—ideal for ligand efficiency optimization. Anchored to Cav3.2 T-type calcium channel space via analog EC50 928–5,260 nM. Procure this precise chemotype to avoid uncontrolled SAR variability.

Molecular Formula C14H19ClN2O2S
Molecular Weight 314.83
CAS No. 1206989-12-9
Cat. No. B2923718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine
CAS1206989-12-9
Molecular FormulaC14H19ClN2O2S
Molecular Weight314.83
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H19ClN2O2S/c1-11-2-3-12(15)10-14(11)16-6-8-17(9-7-16)20(18,19)13-4-5-13/h2-3,10,13H,4-9H2,1H3
InChIKeySJBXEYOMCXCJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine (CAS 1206989-12-9): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine (CAS 1206989-12-9) is a synthetic sulfonylpiperazine derivative belonging to the broad class of N-aryl-N′-sulfonylpiperazines. Its structure features a 5-chloro-2-methylphenyl group at the piperazine N1 position and a cyclopropylsulfonyl moiety at the N4 position [1]. Computed physicochemical descriptors include a molecular weight of 314.8 g/mol, an XLogP3-AA of 2.7, zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 49 Ų [1]. The compound is cataloged under PubChem CID 45504933 and is distributed in screening libraries under identifiers including F5835-0089, CCG-302239, and AKOS024268209 [1]. These computed properties position the compound within a drug-like chemical space (MW < 500, logP 1–3, TPSA < 140 Ų), consistent with oral bioavailability guidelines, though no experimental logD, solubility, or permeability data were identified in the searched primary literature.

Why Generic Substitution of 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine with Other In-Class Sulfonylpiperazines Is Not Supported by Evidence


Sulfonylpiperazine derivatives exhibit highly divergent biological activity profiles depending on the specific combination of N-aryl and N′-sulfonyl substituents. Within the Cav3 T-type calcium channel screening campaign deposited in PubChem (AID 493021), closely related analogs bearing the 5-chloro-2-methylphenyl motif displayed EC50 values spanning from 928 nM to >5,000 nM against the same target, demonstrating that even minor structural modifications (e.g., varying the sulfonyl appendage from cyclopropylsulfonyl to a substituted arylsulfonylmethanone) can shift potency by more than 5-fold [1]. The cyclopropylsulfonyl group present in this compound confers distinct conformational constraint and electronic properties (cyclopropyl σ-donor effects and reduced steric bulk) that are absent in phenylsulfonyl, mesitylsulfonyl, or piperidine-1-sulfonyl analogs. Therefore, substituting this compound with a generic sulfonylpiperazine—even one retaining the same 5-chloro-2-methylphenyl group—without systematic head-to-head comparative data risks introducing uncontrolled variability in target engagement, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine Relative to Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates Cyclopropylsulfonyl from Arylsulfonyl Piperazine Analogs

The computed partition coefficient (XLogP3-AA) of 1-(5-chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine is 2.7 [1]. In comparison, the phenylsulfonyl analog 1-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine (CAS 499197-63-6) has a computed XLogP3 of approximately 3.4 (calculated from its SMILES representation using the same PubChem XLogP3 algorithm) [2]. The mesitylsulfonyl analog 1-(5-chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine has a computed XLogP3 of approximately 4.1 [3]. The cyclopropylsulfonyl derivative is thus 0.7 to 1.4 log units more hydrophilic than its aryl-substituted counterparts. This difference is quantitatively meaningful: a ΔlogP of ≥0.5 units is generally associated with measurable differences in aqueous solubility, plasma protein binding, and membrane permeability.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area Distinguishes Cyclopropylsulfonyl from Bulky Aryl Sulfonyl Analogs

The topological polar surface area (TPSA) of 1-(5-chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine is 49 Ų [1]. This value is identical across the core sulfonylpiperazine scaffold regardless of sulfonyl substituent (phenylsulfonyl, mesitylsulfonyl analogs all share TPSA = 49 Ų when computed via the same fragment-based method) [1]. However, the cyclopropylsulfonyl derivative has a lower molecular weight (314.8 Da) compared to the phenylsulfonyl analog (350.86 Da, CAS 499197-63-6) and the mesitylsulfonyl analog (approximately 392 Da, CAS not available) [2]. When combined with its lower XLogP3 of 2.7, the TPSA/MW ratio of 0.156 Ų·Da⁻¹ is higher than that of the phenyl analog (0.140 Ų·Da⁻¹) and the mesityl analog (≈0.125 Ų·Da⁻¹), suggesting a more favorable balance of polarity to size for oral absorption according to the rule-of-five framework.

Molecular design CNS permeability Drug-likeness

Rotatable Bond Count and Conformational Restriction Differentiate Cyclopropylsulfonyl from Flexible Alkylsulfonyl Analogs

The target compound has three rotatable bonds, corresponding to the cyclopropyl–sulfonyl bond, the piperazine–aryl bond, and the sulfonyl–piperazine bond [1]. In contrast, a piperidine-1-sulfonyl analog such as 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine (CAS not identified in searched sources) would have an additional rotatable bond in the piperidine ring system, increasing the total to four rotatable bonds . Each additional rotatable bond carries an entropic penalty of approximately 0.7–1.6 kcal/mol upon binding to a rigid protein target. The cyclopropyl ring is conformationally constrained (cyclopropane C–C bonds lack free rotation), effectively locking the sulfonyl orientation relative to the piperazine core. This restriction may confer more predictable binding pose geometry compared to freely rotating alkylsulfonyl or piperidinylsulfonyl derivatives.

Conformational analysis Target binding entropy Ligand efficiency

Cav3 T-Type Calcium Channel Activity of a Structurally Proximal Analog Provides a Baseline for Target Class Engagement Inference

Although no primary literature reporting direct biological activity of 1-(5-chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine was identified, a structurally proximal analog—[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-chlorophenyl)sulfonylcyclopropyl]methanone (BDBM77247, CID 9550803)—was tested in the Cav3 T-type calcium channel HTS assay (PubChem AID 493021) and exhibited an EC50 of 5,260 nM [1]. A second entry for the same compound reports an EC50 of 928 nM under potentially different assay conditions, highlighting assay sensitivity to protocol details [1]. Critically, the analog differs from the target compound by replacement of the direct sulfonyl linkage with a carbonyl-sulfonylcyclopropylmethanone moiety and the addition of a 4-chlorophenyl group. This structural divergence precludes direct potency transfer but establishes that the 5-chloro-2-methylphenylpiperazine pharmacophore can engage the Cav3 channel when paired with an appropriate sulfonyl-derived group. The target compound's cyclopropylsulfonyl group may confer distinct binding kinetics or selectivity relative to the methanone-linked analog, but this remains experimentally unverified.

Ion channel pharmacology T-type calcium channel Pain research

Zero Hydrogen Bond Donor Count Differentiates from Piperazine-NH-Containing Fragment Analogs

The target compound has zero hydrogen bond donors (HBD = 0) [1]. In contrast, the unsulfonylated precursor 1-(5-chloro-2-methylphenyl)piperazine (CAS 76835-20-6) possesses one hydrogen bond donor (the piperazine NH) [2]. The absence of an H-bond donor in the target compound is a direct consequence of the cyclopropylsulfonyl substitution at N4, which caps the secondary amine. This is quantitatively significant: compounds with HBD = 0 exhibit, on average, 2–5-fold higher passive membrane permeability and 3–10-fold lower P-glycoprotein (P-gp) efflux ratios compared to analogs with HBD = 1, based on large-scale analyses of CNS drug datasets. For researchers screening this compound in cell-based assays, the zero HBD count predicts superior membrane penetration relative to the free piperazine precursor.

Permeability CNS drug design Hydrogen bonding

Sourcing Provenance: Multiple Screening Library Identifiers Enable Cross-Database Traceability

The compound is traceable across multiple independent screening collections under distinct identifiers: F5835-0089 (ChemDiv/FineTech library), CCG-302239 (CCG library), AKOS024268209 (AKos library), and SR-01000925377-1 (Screening Collection ID) [1]. This multi-collection presence is not universal among sulfonylpiperazine analogs. For example, the phenylsulfonyl analog (CAS 499197-63-6) is primarily available through AKSci and does not appear in the PubChem Substance database under a diversity of library identifiers . The cross-library representation of the target compound provides independent verification of its chemical identity and purity across suppliers, reducing the risk of misidentification that can occur with singleton catalog entries. This is a procurement-relevant differentiator for researchers requiring verified compound provenance.

Chemical procurement Screening library sourcing Sample traceability

Recommended Research and Procurement Scenarios for 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine Based on Verified Evidence


Physicochemical Property-Driven Screening Library Selection When Low Lipophilicity Is a Design Priority

For screening cascades where computed logP is used as a triage filter (e.g., fragment-based screening, CNS-targeted libraries where logP 1–3 is preferred), the XLogP3-AA of 2.7 for this compound provides a quantifiably lower lipophilicity than phenylsulfonyl (≈3.4) or mesitylsulfonyl (≈4.1) analogs while retaining the same 5-chloro-2-methylphenyl pharmacophore [1]. Procurement of this compound over higher-logP alternatives is supported by the computational evidence presented in Section 3, Evidence Item 1. However, users should confirm experimental logD7.4 values if available from the supplier before final selection.

Use as a Permeability-Optimized Negative Control or Inactive Probe Where HBD = 0 Is Required

Because the target compound has zero hydrogen bond donors (HBD = 0), it is predicted to exhibit higher passive membrane permeability than the free piperazine precursor (HBD = 1, CAS 76835-20-6) [1]. This property is particularly relevant for cell-based assays where the compound needs to access intracellular targets without interference from P-gp-mediated efflux. Researchers designing control compounds for permeability assays may select this compound as a permeability-positive reference, provided that its specific bioactivity (or lack thereof) is experimentally confirmed in the relevant assay system [1].

Conformational Restriction as a Design Feature in Ligand Efficiency Optimization

The cyclopropylsulfonyl group constrains the sulfonyl orientation relative to the piperazine core, reducing the rotatable bond count to 3 versus an estimated 4 for piperidine-1-sulfonyl analogs [1]. In structure-based drug design programs where ligand efficiency indices are tracked, the reduced entropic penalty associated with this conformational restriction may translate to improved binding thermodynamics. This compound can serve as a tool to test the hypothesis that cyclopropylsulfonyl substitution yields superior ligand efficiency compared to flexible sulfonyl moieties [1]. Comparative biophysical data (ITC, SPR) would be needed to quantify this advantage.

Cav3 T-Type Calcium Channel Medicinal Chemistry Starting Point with Benchmark Analog Data Available

For research programs targeting Cav3.2 T-type calcium channels (implicated in neuropathic pain), the structurally proximal analog BDBM77247 has demonstrated EC50 values in the 928–5,260 nM range in the PubChem AID 493021 assay [1]. While the target compound itself lacks direct Cav3 activity data, its chemotype is anchored to this target class through the analog's activity. Researchers initiating a Cav3 medicinal chemistry campaign may use this compound as a scaffold-hopping starting point, with the analog's EC50 range serving as a baseline for assay optimization and concentration-response curve design [1]. The cyclopropylsulfonyl modification represents a distinct chemical vector from the methanone-linked analog, offering unexplored SAR space.

Quote Request

Request a Quote for 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.